molecular formula C15H13BrFNO2 B5834927 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide

2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide

Cat. No. B5834927
M. Wt: 338.17 g/mol
InChI Key: OSBJQMRTRSIEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is an organic compound that is commonly referred to as BFAA and is widely used in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. BFAA has been shown to have a high affinity for certain receptors in the body, which makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide are still being studied. However, it has been shown to have significant effects on various cellular processes, including cell growth, proliferation, and apoptosis. BFAA has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide in lab experiments is its high potency and selectivity. BFAA has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using BFAA is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide. One of the most promising areas of research is in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. BFAA has also been studied for its potential use in drug delivery systems, which could improve the efficacy and safety of existing drugs. Furthermore, BFAA could also be used as a tool in the study of various cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide involves the reaction of 4-bromoanisole and 4-fluorobenzylamine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The reaction mixture is then heated to reflux, and the resulting product is obtained through the process of recrystallization.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential use in various fields of research. One of the most significant applications of BFAA is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. BFAA has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c16-12-3-7-14(8-4-12)20-10-15(19)18-9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBJQMRTRSIEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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